

# Acryloyl-PEG4-OH: A Comprehensive Technical Guide for Advanced Drug Development

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## Compound of Interest

Compound Name: Acryloyl-PEG4-OH

Cat. No.: B3120244

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CAS Number: 26150-06-1

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on **Acryloyl-PEG4-OH**. It details the molecule's properties, synthesis, and key applications, with a focus on its role in the development of advanced therapeutics such as PROTACs and specialized hydrogel formulations.

## Core Properties and Specifications

**Acryloyl-PEG4-OH** is a heterobifunctional molecule featuring an acrylate group on one end and a hydroxyl group on the other, connected by a 4-unit polyethylene glycol (PEG) spacer. This structure imparts both reactivity and hydrophilicity, making it a versatile tool in bioconjugation and polymer chemistry.

Property	Value	Reference
CAS Number	26150-06-1	[1]
Molecular Formula	C <sub>11</sub> H <sub>22</sub> O <sub>5</sub>	[1]
Molecular Weight	234.29 g/mol	[1]
Appearance	Solid	
Storage Conditions	-20°C (powder), -80°C (in solvent)	
Solubility	Soluble in water and aqueous buffers, DMF, DMSO, chloroform, methylene chloride. Less soluble in alcohol and toluene. Not soluble in ether.	

## Synthesis and Characterization

The synthesis of **Acryloyl-PEG4-OH** and similar PEG-acrylate derivatives typically involves the reaction of a PEG molecule with acryloyl chloride in the presence of a base.

### General Synthesis Protocol for PEG-Acrylates

A general method for the synthesis of poly(ethylene glycol) diacrylate (PEGDA) involves dissolving poly(ethylene glycol) in toluene and removing water through azeotropic distillation. Triethylamine is then added, followed by the dropwise addition of acryloyl chloride in anhydrous dichloromethane. The molar ratio of PEG, acryloyl chloride, and triethylamine is typically 1:4:4. The reaction mixture is stirred, and the resulting product is purified.[2][3]

Characterization:

- Nuclear Magnetic Resonance (<sup>1</sup>H NMR): <sup>1</sup>H NMR spectroscopy is used to confirm the structure and determine the degree of acrylation. Key signals for acrylated PEGs include peaks corresponding to the vinyl protons (CH<sub>2</sub>=CH-) typically observed in the range of 5.8-6.5 ppm and the methylene protons adjacent to the ester oxygen (-CH<sub>2</sub>OCO-) around 4.3

ppm. The large peak from the PEG backbone ( $-\text{OCH}_2-\text{CH}_2-$ ) is usually found around 3.5-3.7 ppm.[2][4][5]

- High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of **Acryloyl-PEG4-OH**. Due to the lack of a strong chromophore, a charged aerosol detector (CAD) or a refractive index detector (RID) is often used for detection.[6][7] Size-exclusion chromatography (SEC) can also be used to analyze the molecular weight distribution of PEGylated products.[6]

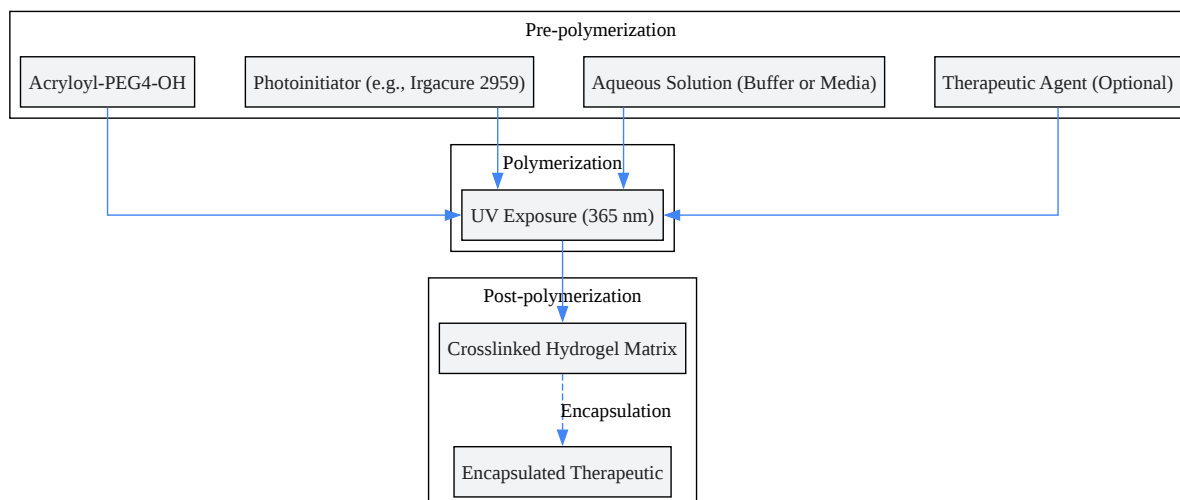
## Key Applications in Drug Development

The unique properties of **Acryloyl-PEG4-OH** make it a valuable component in several areas of drug development, primarily in the formation of hydrogels for drug delivery and as a flexible linker in Proteolysis Targeting Chimeras (PROTACs).

## Hydrogel Formation for Controlled Release

The acrylate group of **Acryloyl-PEG4-OH** allows for its polymerization, often via photo-initiation, to form hydrogels. These hydrogels can encapsulate therapeutic agents, providing a matrix for their sustained and controlled release. The hydrophilic PEG spacer enhances the water content of the hydrogel, improving its biocompatibility.

Experimental Workflow: Hydrogel Formation



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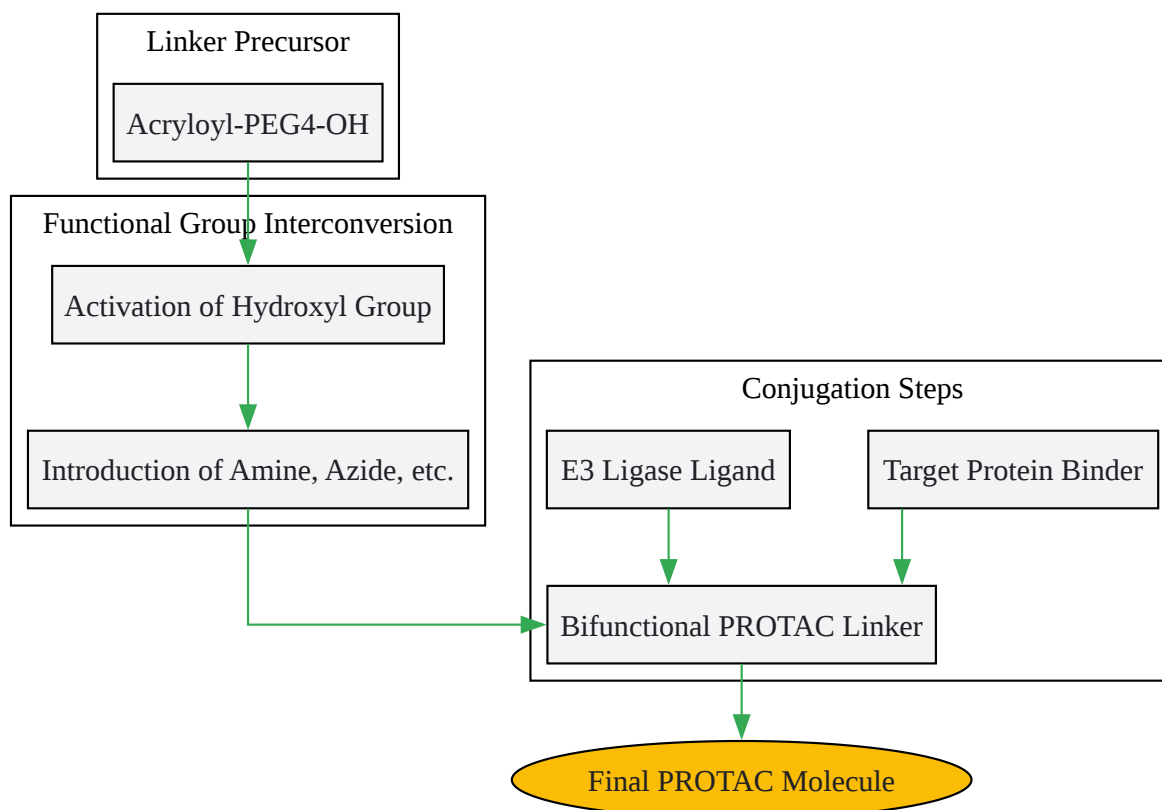
Caption: Workflow for UV-initiated hydrogel formation using **Acryloyl-PEG4-OH**.

## PROTAC Linker Synthesis

**Acryloyl-PEG4-OH** serves as a versatile starting material for the synthesis of PROTAC linkers. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker plays a critical role in the stability, solubility, and efficacy of the PROTAC. The PEG component of **Acryloyl-PEG4-OH** enhances the solubility and cell permeability of the resulting PROTAC.<sup>[1][8][9][10]</sup>

The hydroxyl group of **Acryloyl-PEG4-OH** can be functionalized to introduce other reactive groups, such as amines or azides, which can then be used to conjugate to the E3 ligase ligand and the target protein binder.

## Logical Relationship: PROTAC Synthesis Strategy



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Caption: Logical workflow for the synthesis of a PROTAC using an **Acryloyl-PEG4-OH** derived linker.

## Experimental Protocols

While specific protocols for **Acryloyl-PEG4-OH** are often proprietary, the following are representative methods for similar PEG-based molecules that can be adapted.

## General Protocol for Photo-polymerization of PEG-Acrylate Hydrogels

- Prepare a precursor solution by dissolving the Acryloyl-PEG-OH macromer and a photoinitiator (e.g., 0.05% w/v Irgacure 2959) in a suitable aqueous buffer (e.g., PBS) or cell culture medium.[\[11\]](#)
- If encapsulating a therapeutic, add it to the precursor solution at the desired concentration.
- Pipette the precursor solution into a mold of the desired shape and size.
- Expose the solution to UV light (e.g., 365 nm) for a sufficient duration (typically 5-10 minutes) to induce polymerization and hydrogel formation.[\[11\]](#)[\[12\]](#)
- After polymerization, the hydrogel can be swelled in a suitable buffer to remove any unreacted components.

## General Protocol for Bioconjugation via the Hydroxyl Group

The hydroxyl group of **Acryloyl-PEG4-OH** can be activated for subsequent conjugation reactions.

- Activation (e.g., Tosylation): Dissolve the **Acryloyl-PEG4-OH** in anhydrous dichloromethane (DCM). Add triethylamine (TEA) and cool the solution to 0°C. Add p-toluenesulfonyl chloride (TsCl) and stir the reaction. The resulting tosylated PEG-acrylate is more reactive towards nucleophiles.
- Nucleophilic Substitution: The activated PEG-acrylate can then be reacted with a molecule containing a nucleophilic group, such as an amine-containing E3 ligase ligand, in a suitable solvent like DMF with a base like DIPEA.[\[10\]](#)

## Conclusion

**Acryloyl-PEG4-OH** is a highly valuable and versatile molecule for researchers in drug development and materials science. Its well-defined structure, combining a reactive acrylate group with a hydrophilic PEG spacer and a modifiable hydroxyl group, provides a powerful platform for the creation of advanced drug delivery systems and targeted protein degraders. This guide provides a foundational understanding of its properties, synthesis, and applications, enabling scientists to leverage its potential in their research endeavors.

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